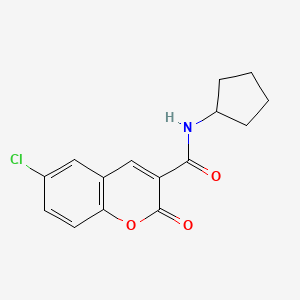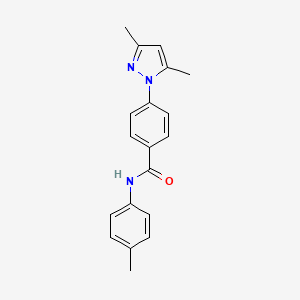
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)benzamide
概要
説明
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a benzamide moiety substituted with a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone. In this case, 3,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with aniline to form N-(4-methylphenyl)benzamide.
Coupling Reaction: The final step involves the coupling of 3,5-dimethyl-1H-pyrazole with N-(4-methylphenyl)benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coordination complexes.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Chemical Synthesis: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces or within cells to modulate signaling pathways.
DNA Interaction: Interacting with DNA to influence gene expression and cellular processes.
類似化合物との比較
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-phenylbenzamide: Similar structure but lacks the 4-methyl group on the phenyl ring.
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)benzamide: Similar structure but has a chlorine atom instead of a methyl group on the phenyl ring.
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)benzamide: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methylphenyl)benzamide is unique due to the presence of both the 3,5-dimethylpyrazole ring and the 4-methylphenyl group, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be exploited in the design of new molecules with desired properties for various applications.
特性
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-N-(4-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-13-4-8-17(9-5-13)20-19(23)16-6-10-18(11-7-16)22-15(3)12-14(2)21-22/h4-12H,1-3H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPOFGRMEJOUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-METHYL-5-PHENYL-2-THIENYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE](/img/structure/B3594927.png)
![N-[2-(4-fluorophenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3594929.png)
METHANONE](/img/structure/B3594943.png)
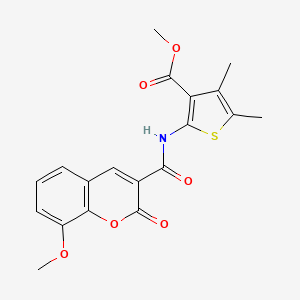

![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B3594958.png)
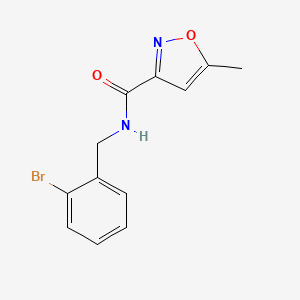
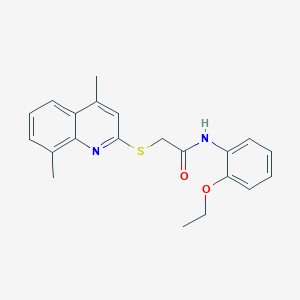

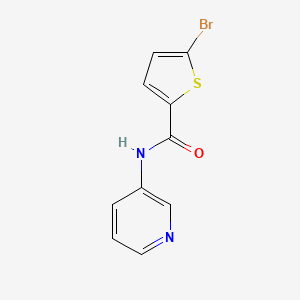
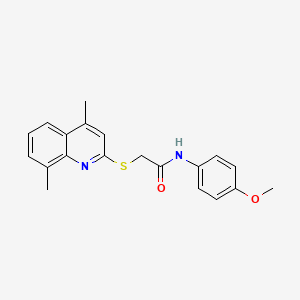
![4-(2-methoxyphenyl)-1-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B3595016.png)
